molecular formula C9H11IN2O B2739401 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde CAS No. 2101197-10-6

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde

Cat. No. B2739401
CAS RN: 2101197-10-6
M. Wt: 290.104
InChI Key: MJRWDMPHIPRZRX-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde” is a chemical compound with a molecular weight of 262.09 . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with a cyclopentyl group at the 1-position and an iodo group at the 4-position .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11IN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 . This indicates the presence of a cyclopentyl group attached to the 1-position of the pyrazole ring and an iodo group attached to the 4-position .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those related to "1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde," have been extensively studied. These compounds are synthesized through various chemical reactions and characterized by elemental analysis, spectral analyses (FTIR, 1H NMR), and other methods. For instance, the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties have been reported, showcasing the potential of pyrazole derivatives in developing antimicrobial agents (Hamed et al., 2020).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of pyrazole derivatives. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating significant activity in some cases. For example, a study on the synthesis and in vitro antimicrobial screening of new pyrano[4,3-b]pyrane derivatives of 1H-pyrazole showed promising results against bacterial pathogens such as E. coli and fungal pathogens like Aspergillus fumigatus (Sangani et al., 2012).

Enzymatic Inhibition

Pyrazole derivatives have also been investigated for their potential as enzyme inhibitors, with studies showing their efficacy in inhibiting enzymes like 5α-reductase and aromatase. This indicates their potential use in treating conditions associated with these enzymes. A notable study reported the synthesis of a novel series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives, highlighting the versatility of pyrazole-based compounds in medicinal chemistry (El-Naggar et al., 2020).

Future Directions

The future directions for “1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde” and other pyrazole derivatives could involve exploring their potential biological activities and developing new synthesis methods. Pyrazoles are a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

1-cyclopentyl-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWDMPHIPRZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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